Cas no 2227839-34-9 ((2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol)

(2S)-4-(3-Methoxy-4-nitrophenyl)butan-2-ol is a chiral organic compound featuring a methoxy and nitro-substituted phenyl ring attached to a butan-2-ol backbone. The (2S)-stereochemistry ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution or reduction reactions, while the methoxy group contributes to solubility and stability. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of chiral ligands or pharmacophores. Its well-defined structure allows for precise modifications, facilitating research in medicinal chemistry and material science. High purity and consistent stereochemical integrity are key advantages for laboratory and industrial use.
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol structure
2227839-34-9 structure
商品名:(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
CAS番号:2227839-34-9
MF:C11H15NO4
メガワット:225.241103410721
CID:5940500
PubChem ID:165614089

(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
    • EN300-1762831
    • 2227839-34-9
    • インチ: 1S/C11H15NO4/c1-8(13)3-4-9-5-6-10(12(14)15)11(7-9)16-2/h5-8,13H,3-4H2,1-2H3/t8-/m0/s1
    • InChIKey: KWWFIJHCVRMNHI-QMMMGPOBSA-N
    • ほほえんだ: O[C@@H](C)CCC1C=CC(=C(C=1)OC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 225.10010796g/mol
  • どういたいしつりょう: 225.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1762831-1.0g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
1g
$1543.0 2023-06-03
Enamine
EN300-1762831-5.0g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
5g
$4475.0 2023-06-03
Enamine
EN300-1762831-0.25g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
0.25g
$1420.0 2023-09-20
Enamine
EN300-1762831-1g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
1g
$1543.0 2023-09-20
Enamine
EN300-1762831-5g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
5g
$4475.0 2023-09-20
Enamine
EN300-1762831-0.5g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
0.5g
$1482.0 2023-09-20
Enamine
EN300-1762831-0.1g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
0.1g
$1357.0 2023-09-20
Enamine
EN300-1762831-10.0g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
10g
$6635.0 2023-06-03
Enamine
EN300-1762831-0.05g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
0.05g
$1296.0 2023-09-20
Enamine
EN300-1762831-2.5g
(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol
2227839-34-9
2.5g
$3025.0 2023-09-20

(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol 関連文献

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(2S)-4-(3-methoxy-4-nitrophenyl)butan-2-olに関する追加情報

Comprehensive Overview of (2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol (CAS No. 2227839-34-9): Properties, Applications, and Research Insights

The compound (2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol (CAS No. 2227839-34-9) is a chiral organic molecule featuring a methoxy and nitro functional group on its aromatic ring. Its structural uniqueness lies in the (2S) stereochemistry, which plays a critical role in its biochemical interactions. Researchers and industries are increasingly interested in this compound due to its potential applications in pharmaceutical intermediates, asymmetric synthesis, and material science. The demand for chiral building blocks like this has surged, driven by advancements in green chemistry and AI-driven drug discovery.

One of the most searched questions about (2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol revolves around its synthetic routes. Current literature highlights methods involving enantioselective reduction or enzymatic catalysis, aligning with the trend toward sustainable synthesis. The nitrophenyl moiety in its structure is often linked to photoactive properties, making it relevant for OLED materials and sensors—a hot topic in nanotechnology forums. Additionally, its logP and hydrogen bonding capacity are frequently analyzed in QSAR studies, addressing the growing focus on computational chemistry.

From an industrial perspective, CAS No. 2227839-34-9 is gaining traction in custom synthesis services. Companies specializing in high-purity chiral compounds often list it as a key offering, catering to R&D sectors exploring targeted drug delivery. The methoxy group enhances solubility, a feature highlighted in patents related to bioavailability improvement—a recurring theme in pharma SEO queries. Notably, its stability under ambient conditions makes it preferable over analogous compounds requiring stringent storage.

Recent publications correlate (2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol with neuroprotective research, tapping into the rising interest in CNS drug development. Its structural similarity to dopamine derivatives has spurred investigations into Parkinson’s disease models, a trending topic in medical chemistry circles. Analytical techniques like HPLC chiral separation and NMR stereochemical analysis are commonly discussed in protocols for characterizing this compound, reflecting lab-based search trends.

Regulatory-wise, CAS 2227839-34-9 is compliant with major REACH and FDA guidelines for non-hazardous research chemicals, as confirmed by SDS data. This aligns with the demand for safety-compliant intermediates in GMP manufacturing. Meanwhile, its patent landscape shows activity in biocatalysis innovations, resonating with the push for IP-protected synthons.

In summary, (2S)-4-(3-methoxy-4-nitrophenyl)butan-2-ol exemplifies the intersection of chiral technology and applied organic chemistry. Its versatility across drug discovery, material engineering, and catalysis ensures sustained relevance. For researchers, optimizing its scale-up production remains a key challenge—addressing this could unlock broader commercial potential.

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